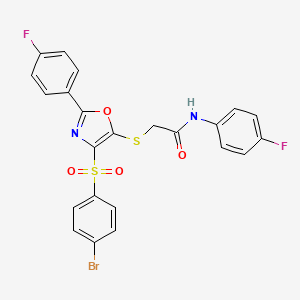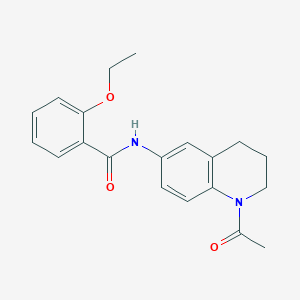![molecular formula C10H16ClNO B2668909 [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269036-30-7](/img/structure/B2668909.png)
[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is an organic compound . It is also known as “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” and has a molecular weight of 165.24 . It is in liquid form .
Synthesis Analysis
The synthesis of similar compounds like Methylamine involves a reaction with technical formaldehyde and technical ammonium chloride . The mixture is heated until no more distillate comes over and then over a flame until the temperature of the solution reaches 104° . The distillate, which consists of methylal, methyl formate, and water, may be treated as described in the source .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3" . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Methylamine, a compound similar to “this compound”, is widely used in different stages of the preparation of various drug substances . It may be retained in the drug substance . Although there is little information concerning its effect on human or animal health, its median lethal dose in a mouse is reported to be 2.5 g/kg .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 165.24 . It is stored at a temperature of 4°C . and is in liquid form .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
- Antidepressant Activity : Research has highlighted the potential antidepressant activities of derivatives similar to [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride. For instance, compounds like venlafaxine, derived from 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, show promising antidepressant properties. These derivatives inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters, suggesting a possible rapid onset of antidepressant activity (Yardley et al., 1990).
Environmental and Agricultural Studies
- Herbicide Metabolism : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have shown the conversion of these compounds into metabolites that could have implications for environmental toxicity and carcinogenicity. Understanding the metabolic pathways of substances structurally related to this compound aids in assessing their environmental impact and safety (Coleman et al., 2000).
Chemical Synthesis and Material Science
- Corrosion Inhibition : The synthesis and investigation of Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives reveal their efficiency as corrosion inhibitors for mild steel. These findings underscore the chemical's potential in protective coatings and materials science, offering insights into the molecular structure's influence on corrosion inhibition efficacy (Djenane et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXKFUTELPFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)


![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2668830.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide](/img/structure/B2668836.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2668838.png)

![4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE](/img/structure/B2668841.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2668847.png)
![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)
